molecular formula C18H16ClF3N2O4 B2904461 N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351608-75-7

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B2904461
CAS No.: 1351608-75-7
M. Wt: 416.78
InChI Key: WLAYJQSIUFTOKR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention in various fields of scientific research

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxalamide moiety: This can be achieved by reacting oxalyl chloride with an amine derivative under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the phenyl group: This can be done through a Friedel-Crafts acylation reaction, using a suitable catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-(3,3,3-trifluoro-2-hydroxypropyl)oxalamide
  • N1-(5-chloro-2-methoxyphenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylethyl)oxalamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-28-14-8-7-12(19)9-13(14)24-16(26)15(25)23-10-17(27,18(20,21)22)11-5-3-2-4-6-11/h2-9,27H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYJQSIUFTOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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